molecular formula C6H7KO6S2 B1587582 Potassium benzene-1,2-disulfonate CAS No. 5710-54-3

Potassium benzene-1,2-disulfonate

Cat. No. B1587582
CAS RN: 5710-54-3
M. Wt: 278.3 g/mol
InChI Key: ZZAIXHPNXZZRNM-UHFFFAOYSA-N
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Description

Potassium benzene-1,2-disulfonate, also known as Benzene-1,2-disulfonic acid dipotassium salt, is an organic compound with the linear formula C6H4(SO3K)2 . It has a molecular weight of 314.42 .


Synthesis Analysis

Potassium benzene-1,2-disulfonate can be synthesized by reacting with potassium hydroxide .


Molecular Structure Analysis

The molecular structure of Potassium benzene-1,2-disulfonate is represented by the SMILES string [K+].[K+].[O-]S(=O)(=O)c1ccccc1S([O-])(=O)=O .


Chemical Reactions Analysis

Potassium benzene-1,2-disulfonate can be used to synthesize potassium 1-phenolate-4-disulfonate by reacting with potassium hydroxide .


Physical And Chemical Properties Analysis

Potassium benzene-1,2-disulfonate is a powder form substance . It has a melting point of over 300 °C .

Scientific Research Applications

  • Crystal Structure Analysis : Nagel, Eller, and Bock (1996) examined the crystal structures of dipotassium and potassium tetramethylammonium salts of benzene-1,2-disulfonic acid. They analyzed the cogging of sulfonate groups and pathways of conformational isomerization, comparing these structures with molecules containing adjacent threefold substituents (Nagel, Eller, & Bock, 1996).

  • Coordination Networks in Chemistry : Senevirathna et al. (2018) conducted solid-state metathesis reactions using Bi(NO3)3 and potassium benzene-1,2-disulfonate to access 2D and 3D polymeric networks of sulfonato encapsulated polynuclear bismuth oxido/hydroxido clusters (Senevirathna et al., 2018).

  • Environmental Remediation : Park et al. (2016) explored the use of heat-activated persulfate for the oxidation of environmental contaminants like PFOA, 6:2 fluorotelomer sulfonate, and PFOS in groundwater remediation (Park et al., 2016).

  • Organic Chemistry Transformations : A study by Siedlecka and Skarżewski (1994) described the oxidation of sulfides to sulfoxides using sodium hypochlorite and oxoammonium salt as a catalyst, in which potassium benzene-1,2-disulfonate played a role (Siedlecka & Skarżewski, 1994).

  • Development of Green Chemistry Methods : Tan, Wang, and Jiang (2018) developed a carbon disulfide surrogate using a combination of potassium sulfide and chloroform for the construction of benzothiazine-thiones and benzothiazole-thiones (Tan, Wang, & Jiang, 2018).

  • Adsorption Studies in Water Treatment : Ayranci and Duman (2010) investigated the interactions of benzene and naphthalene sulfonates with activated carbon cloth in adsorption processes from aqueous solutions, which is relevant for water treatment technologies (Ayranci & Duman, 2010).

  • which proved useful as a sensitive chromogenic indicator for NADH and in cell proliferation assays as a cell viability indicator (Ishiyama et al., 1997).
  • Material Science and Catalysis : Xu, Eckard, and Burns (2020) introduced benzene-1,2-diphosphonic acid into the uranyl peroxide cluster system to create Ppb-functionalized uranyl peroxide clusters. This study highlighted the solubility properties of these compounds in organic solvents and water, indicating potential applications in material science and catalysis (Xu, Eckard, & Burns, 2020).

  • Biodegradation Studies : Contzen et al. (1996) isolated a mixed bacterial culture capable of degrading benzene 1,3-disulfonate, highlighting the potential of biological processes in environmental remediation (Contzen, Wittich, Knackmuss, & Stolz, 1996).

  • Synthesis of Benzimidazoles : Khazaei et al. (2011) demonstrated the efficiency of ionic liquid-sulfonic acid imidazolium chloride/FeCl3 catalytic systems in the synthesis of benzimidazole derivatives, an important class of compounds in pharmaceuticals and materials science (Khazaei et al., 2011).

Safety And Hazards

Potassium benzene-1,2-disulfonate is classified as a combustible solid . In case of skin contact, it is advised to wash off with soap and plenty of water . If inhaled, move the person into fresh air and if not breathing, give artificial respiration .

Future Directions

As for future directions, Potassium benzene-1,2-disulfonate can be used for research purposes . It is not intended for diagnostic or therapeutic use .

properties

IUPAC Name

dipotassium;benzene-1,2-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O6S2.2K/c7-13(8,9)5-3-1-2-4-6(5)14(10,11)12;;/h1-4H,(H,7,8,9)(H,10,11,12);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUERIJJOLNKVMO-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4K2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium benzene-1,2-disulfonate

CAS RN

5710-54-3
Record name Dipotassium o-benzenedisulphonate hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.727
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
DC Senevirathna, MV Werrett, VL Blair… - … A European Journal, 2018 - Wiley Online Library
Solid‐state metathesis (SSM) reactions between Bi(NO 3 ) 3 ⋅5 H 2 O and potassium benzene‐1,2‐disulfonate (=1,2‐BDSK 2 ), sodium benzene‐1,3‐disulfonate (=1,3‐BDSNa 2 ) …
H Fan - 2018 - macsphere.mcmaster.ca
The growing interest in the application of polypyrrole (PPy) for electrodes of electrochemical supercapacitors (ES) is attributed to the relatively high specific capacitance (SC), low cost, …
Number of citations: 0 macsphere.mcmaster.ca
M Cheung See Kit, IK Webb - Analytical chemistry, 2022 - ACS Publications
The speed, sensitivity, and tolerance of heterogeneity, as well as the kinetic trapping of solution-like states during electrospray, make native mass spectrometry an attractive method to …
Number of citations: 4 pubs.acs.org
NM Kohan - 2008 - trace.tennessee.edu
Electrospray ionization has proven to be a powerful method for the study of multiply-charged-anions (MCA) in the gas-phase. Stability of the MCA toward ionic fragmentation and …
Number of citations: 3 trace.tennessee.edu
L Pantoja Munoz - 2014 - eprints.mdx.ac.uk
The mechanisms of arsenic interaction with the green microalga Chlorella vulgaris (C. vulgaris) and the potential for its bio-remediation from water were investigated. This was made …
Number of citations: 3 eprints.mdx.ac.uk
S Andleeb - Journal of Organometallic Chemistry, 2019 - Elsevier
This short review article provides an insight into the synthetic chemistry involved in the formation of bismuth based versatile frameworks. A unique feature of bismuth compounds is their …
Number of citations: 29 www.sciencedirect.com
LP Munoz - 2014 - researchgate.net
THE MECHANISMS OF ARSENIC DETOXIFICATION BY THE GREEN MICROALGAE CHLORELLA VULGARIS Thesis Submitted to Middlesex University in Page 1 THE MECHANISMS …
Number of citations: 6 www.researchgate.net

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